molecular formula C11H14F2OS B7996453 3,5-Difluoro-2-n-pentoxythiophenol

3,5-Difluoro-2-n-pentoxythiophenol

Cat. No.: B7996453
M. Wt: 232.29 g/mol
InChI Key: LLOGZFLJPNYIJT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-n-pentoxythiophenol is an organic compound characterized by the presence of fluorine atoms at the 3 and 5 positions, a pentoxy group at the 2 position, and a thiophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-n-pentoxythiophenol typically involves the introduction of fluorine atoms and the pentoxy group onto a thiophenol core. One common method involves the nucleophilic aromatic substitution reaction where a thiophenol derivative is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Aminated or alkoxylated derivatives.

Scientific Research Applications

3,5-Difluoro-2-n-pentoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the pentoxy group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with different functional groups.

    2,4-Difluorophenol: A simpler fluorinated phenol with fewer substituents.

    Pentoxybenzene: A compound with a similar pentoxy group but lacking the thiophenol core.

Uniqueness

3,5-Difluoro-2-n-pentoxythiophenol is unique due to the combination of its fluorine atoms, pentoxy group, and thiophenol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,5-difluoro-2-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-2-3-4-5-14-11-9(13)6-8(12)7-10(11)15/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOGZFLJPNYIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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